molecular formula C8H7ClN4 B13980147 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13980147
M. Wt: 194.62 g/mol
InChI Key: CLPHKONKJXAECN-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a versatile chemical scaffold of high interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. [3] This compound serves as a crucial synthetic intermediate for the preparation of N ,4-di(1 H -pyrazol-4-yl)pyrimidin-2-amine derivatives, which have been identified as potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2). [3] CDK2 is a serine/threonine protein kinase that regulates cell cycle progression, and its aberrant activity is associated with various cancers, making it a prominent therapeutic target. [3] The 2-chloro group on the pyrimidine ring is a reactive site that can be readily displaced by nucleophiles, such as amines, in metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enabling the introduction of diverse pharmacophores. [3] The 1-methyl-1H-pyrazol-4-yl moiety acts as a privileged structure in drug discovery, contributing to favorable binding interactions. [3] Researchers value this compound for its role in generating compounds with demonstrated sub-micromolar antiproliferative activity against a panel of cancer cell lines and for its potential to overcome resistance to CDK4/6 inhibitors. [3] The pyrimidine core is a fundamental pharmacophore in therapeutics, while the pyrazole ring is a common feature in many approved drugs, underscoring the hybrid structure's significance. [7] This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Chemical Data: • CAS Number: PH018484 (as listed by supplier) [1] • Molecular Formula: C 8 H 7 ClN 4 [1] • Molecular Weight: 194.62 g/mol • SMILES: ClC1=NC=CC(C2=CN(C)N=C2)=N1 [1] • InChI Key: CLPHKONKJXAECN-UHFFFAOYSA-N [1] • Physical Form: Solid [1] • Storage: Sealed storage, away from moisture and light at 2-8°C is recommended for similar compounds. [4]

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3

InChI Key

CLPHKONKJXAECN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Suzuki Coupling Approach

One of the most commonly reported methods to prepare this compound involves Suzuki-Miyaura cross-coupling reactions. This method couples a 2,4-dichloropyrimidine derivative with a boronic acid or boronate ester of 1-methyl-1H-pyrazol-4-yl under palladium catalysis.

  • Typical reaction conditions :

    • Catalyst: PdCl2(dppf)·DCM
    • Base: Potassium carbonate (K2CO3)
    • Solvent system: 1,4-dioxane/ethanol/water mixture
    • Temperature: Reflux or elevated temperatures
    • Yields: 59–69% for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines
  • Reaction example :
    Suzuki coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with 2,4-dichloropyrimidine yields the target compound with the chlorine retained at the 2-position, enabling further functionalization.

Sulfone Displacement Strategy for Large-Scale Synthesis

A highly efficient and scalable method was developed involving the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by nucleophilic displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, and subsequent hydrolysis to yield the desired this compound.

  • Key steps :

    • Oxidation of 4-chloro-2-(methylthio)pyrimidine (compound 11) to 4-chloro-2-(methylsulfonyl)pyrimidine (compound 7).
    • Nucleophilic displacement of the methylsulfonyl group by N-(1-methyl-1H-pyrazol-4-yl)formamide (compound 10) under basic conditions.
    • In situ hydrolysis of the N-formyl intermediate to afford the target compound (compound 1).
  • Advantages :

    • Suitable for large-scale production.
    • High selectivity and yield.
    • Avoids direct use of palladium catalysts in the key displacement step.
  • Preparation of N-(1-methyl-1H-pyrazol-4-yl)formamide :
    Synthesized from 1-methyl-1H-pyrazol-4-amine and formic acid.

  • Mechanistic insight :
    Density Functional Theory (DFT) calculations support the observed reactivity and regioselectivity of the displacement step.

Nucleophilic Aromatic Substitution (SNAr)

Another route involves nucleophilic substitution of 2,4-dichloropyrimidine derivatives with 1-methyl-1H-pyrazol-4-amine or related pyrazolyl nucleophiles in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF), often in the presence of bases such as potassium carbonate.

  • Reaction conditions :

    • Base: Potassium carbonate or cesium carbonate
    • Solvent: DMAc or DMF
    • Temperature: Elevated (reflux or 80–120 °C)
    • Outcome: Formation of this compound, sometimes alongside regioisomeric byproducts.
  • Isomer separation :
    Flash chromatography on silica gel with gradients of ethyl acetate/heptane is used to separate 4-substituted from 2-substituted pyrimidine isomers, confirmed by X-ray crystallography and NMR.

Data Table: Summary of Preparation Methods

Method Key Reagents & Catalysts Solvent System Temperature Yield (%) Scale Suitability Notes
Suzuki Coupling 2,4-dichloropyrimidine, (1-methyl-1H-pyrazol-4-yl)boronic ester, PdCl2(dppf)·DCM, K2CO3 1,4-dioxane/ethanol/water Reflux or elevated 59–69 Medium scale Retains 2-chloro substituent for further functionalization
Sulfone Displacement 4-chloro-2-(methylsulfonyl)pyrimidine, N-(1-methyl-1H-pyrazol-4-yl)formamide, base Not specified (basic conditions) Moderate High (not explicitly stated) Large scale Avoids Pd catalyst, uses oxidation and nucleophilic displacement steps
Nucleophilic Aromatic Substitution (SNAr) 2,4-dichloropyrimidine, 1-methyl-1H-pyrazol-4-amine, K2CO3 or Cs2CO3 DMAc or DMF Elevated (80–120 °C) Moderate (~20% isolated for 4-substituted isomer) Small to medium scale Produces regioisomeric mixtures requiring chromatographic separation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Chlorine vs. Amine Substituents
  • The amino group enhances hydrogen-bonding capacity, which may improve binding to kinases like CDK2 .
  • Original Compound (2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine) :
    The electron-withdrawing chlorine atom stabilizes the pyrimidine ring and facilitates nucleophilic displacement reactions for further functionalization .
Fluorine and Methyl Substituents
  • Compound 18 (2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide): Fluorine at position 5 increases metabolic stability and electronegativity, enhancing interactions with hydrophobic enzyme pockets. This modification improved anticonvulsant activity in MES (maximal electroshock) models .

Positional Isomerism of Pyrazole Substituents

C4 vs. C5 Pyrazole Attachment
  • Compound 35 (5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine) :
    Pyrazole substitution at pyrimidine-C5 (vs. C4 in the original compound) disrupts planarity, reducing stacking interactions with kinase ATP-binding sites. This positional shift decreased CDK2 inhibitory potency by ~30% compared to C4-substituted analogs .

Heterocyclic System Modifications

Thienopyrimidine vs. Pyrimidine
  • 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine: Replacement of the pyrimidine ring with a thieno[3,2-d]pyrimidine system enhances π-π stacking and alters solubility. This derivative showed improved IC50 values in kinase assays due to increased hydrophobic surface area .

Trifluoromethyl and Planarity Effects

  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine () :
    The trifluoromethyl group at position 5 increases lipophilicity and metabolic resistance. Crystallographic data revealed near-planar geometry, favoring intercalation into DNA or enzyme active sites. The alternating bond angles in the pyrimidine ring (narrower at N atoms) may enhance binding specificity .

Table 1: Key Properties of Selected Analogs

Compound Substituents Melting Point (°C) Biological Activity (IC50/CDK2) Key Reference
Original Compound 2-Cl, 4-(1-methyl-pyrazol-4-yl) 201.2–202.3 85 nM
Compound 15 2-NH-pyrazole, 5-Cl 269.1 120 nM
Compound 18 5-F, 2-acetamide 283.1–284.1 Anticonvulsant (MES ED50: 30 mg/kg)
Thienopyrimidine Analog Thieno[3,2-d]pyrimidine core N/A Kinase inhibition improved 2x

Biological Activity

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom and a 1-methyl-1H-pyrazole moiety. The structural formula is represented as follows:

C8H8ClN5\text{C}_8\text{H}_8\text{ClN}_5

Research indicates that this compound acts primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Notably, the compound has shown potent inhibitory activity against CDK2, with an IC50_{50} value in the low nanomolar range.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines. Here are some key findings:

Cell Line GI50_{50} (µM) Mechanism
A2780 (Ovarian Cancer)0.127 - 0.560Induces apoptosis, cell cycle arrest
MCF7 (Breast Cancer)0.01Apoptosis induction
NCI-H460 (Lung Cancer)0.03Autophagy without apoptosis

The compound exhibited sub-micromolar antiproliferative activity across these cell lines, indicating its potential as a broad-spectrum anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole and pyrimidine moieties significantly affect the biological activity of the compound. For instance:

  • Substituting the chlorine atom with other halogens or larger groups generally reduces potency.
  • The position of the pyrazole ring on the pyrimidine core is critical; variations at the C4 position yield different inhibitory profiles against CDK2.

A notable example includes the comparison of derivatives where the pyrazole's methyl group was altered, affecting both kinase inhibition and antiproliferative activity dramatically .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • In Vitro Studies : In a study evaluating a series of pyrazole derivatives, this compound was among those exhibiting the highest inhibitory activity against CDK2 (IC50_{50} = 0.005 µM), demonstrating its potential as a lead compound for further development .
  • Mechanistic Insights : Mechanistic studies have shown that treatment with this compound leads to reduced phosphorylation of retinoblastoma protein, implicating it in cell cycle regulation pathways critical for cancer progression .
  • Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound consistently outperformed others in terms of both kinase inhibition and cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,4-dichloropyrimidine derivatives with 1-methyl-1H-pyrazole in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylacetamide (DMA) at room temperature . Chromatography (silica gel, EtOAc/heptane gradient) is critical for isolating isomers and byproducts. Optimization involves adjusting stoichiometry (e.g., 1:1.15 molar ratio of pyrazole to dichloropyrimidine), solvent choice, and reaction time to minimize side products like 2,4-di(pyrazolyl)pyrimidine .
Key Reaction Parameters
Solvent: DMA or DMF
Base: K₂CO₃
Temperature: RT to 80°C
Purification: Flash chromatography (0–40% EtOAc/heptane)

Q. What analytical techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm and pyrimidine Cl environment at δ 160–165 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles and planarity. For example, pyrimidine rings show alternating bond angles (112.8–129.7°) due to electronic effects from substituents .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹) .

Q. How should researchers design initial biological screening assays to evaluate bioactivity?

  • Methodology : Prioritize target-specific assays based on structural analogs. For example:

  • Kinase Inhibition : Screen against Src/Abl kinases using ATP-competitive binding assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups influencing bioactivity?

  • Methodology :

  • Substituent Variation : Replace the pyrazole methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on binding .

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at position 5 to enhance electrophilicity and interaction with nucleophilic residues .

  • Bioisosteric Replacement : Swap pyrazole with triazole or imidazole to evaluate heterocycle tolerance in target binding pockets .

    SAR Observations
    Methyl at pyrazole N1: Optimal for solubility and target engagement
    Chlorine at pyrimidine C2: Critical for electrophilic reactivity
    CF₃ at C5: Enhances binding to hydrophobic pockets (e.g., kinase ATP sites)

Q. What methodologies resolve contradictions in biological activity data across experimental models?

  • Methodology :

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays to confirm target-specific vs. off-target effects .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro/in vivo results .
  • Computational Docking : Compare binding modes in homologous proteins (e.g., human vs. murine kinase isoforms) to explain species-specific discrepancies .

Q. What advanced crystallographic techniques are essential for elucidating electronic and structural properties?

  • Methodology :

  • High-Resolution X-ray Diffraction : Resolve subtle distortions (e.g., pyrimidine ring planarity deviations <0.04 Å) using SHELXL refinement with anisotropic displacement parameters .
  • Electron Density Maps : Analyze Laue symmetry to detect disorder in CF₃ groups or solvent molecules .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing and stability .

Data Contradiction Analysis

  • Example : Conflicting kinase inhibition results may arise from assay conditions (e.g., ATP concentration variations). Mitigate by standardizing assay protocols (e.g., 1 mM ATP, pH 7.4) and using positive controls (e.g., staurosporine) .

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